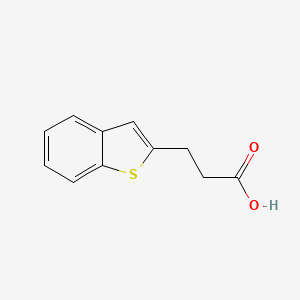

3-(1-Benzothiophen-2-yl)propanoic acid

説明

特性

IUPAC Name |

3-(1-benzothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKJBEPHOXIJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507730 | |

| Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42768-60-5 | |

| Record name | 3-(1-Benzothiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

- Step 1 : React benzothiophene-2-aldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under basic conditions to form a β-keto ester intermediate.

- Step 2 : Reduce the β-keto ester to the corresponding alcohol using sodium borohydride (NaBH₄).

- Step 3 : Hydrolyze the ester group to a carboxylic acid and decarboxylate to yield the propanoic acid derivative.

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Base | Pyridine or triethylamine | |

| Solvent | Dichloromethane (DCM) or THF | |

| Temperature | Room temperature to reflux (25–80°C) | |

| Yield | 34–93% (varies with substituents) |

Example :

Reaction of 1-benzothiophen-2-carbaldehyde with Meldrum’s acid in pyridine/DCM produces the β-keto ester intermediate. Subsequent reduction with NaBH₄ and hydrolysis yields 3-(1-benzothiophen-2-yl)propanoic acid.

Electrophilic Cyclization

This approach constructs the benzothiophene core while introducing the propanoic acid side chain.

Reaction Mechanism

Key Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Lewis acids (e.g., AlCl₃) or bases | |

| Solvent | Dichloromethane or nitrobenzene | |

| Temperature | 0–100°C | |

| Yield | 50–80% (dependent on substituents) |

Example :

Cyclization of 2-mercaptoaniline with acryloyl chloride in the presence of AlCl₃ forms a dihydrobenzothiophene intermediate. Subsequent oxidation yields the benzothiophene core with a propanoic acid side chain.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable direct attachment of the propanoic acid group to the benzothiophene ring.

Reaction Mechanism

- Step 1 : Brominate the benzothiophene core at the 2-position using N-bromosuccinimide (NBS).

- Step 2 : Perform a Suzuki-Miyaura coupling with a propanoic acid boronic ester in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

Conditions and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | Dioxane or DMF | |

| Temperature | 80–100°C | |

| Yield | 60–85% |

Example :

Bromination of 1-benzothiophene followed by coupling with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid yields the target compound.

Oxidation of Propanol Precursors

This method involves oxidizing a benzothiophene-2-yl propanol to the carboxylic acid.

Reaction Mechanism

Critical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Oxidizing Agent | KMnO₄ (acidic) or CrO₃ | |

| Solvent | H₂O or H₂SO₄ | |

| Temperature | 25–100°C | |

| Yield | 70–90% |

Example :

Oxidation of 3-(1-benzothiophen-2-yl)propanol with KMnO₄ in H₂SO₄ yields the carboxylic acid.

Below is a summary of the most effective methods, highlighting their advantages and limitations.

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Knoevenagel + Decarboxylation | High versatility, scalable | Multi-step process, moderate yields | 34–93% |

| Electrophilic Cyclization | Direct core construction | Requires harsh conditions | 50–80% |

| Cross-Coupling | High regioselectivity | Expensive catalysts, sensitivity | 60–85% |

| Oxidation of Propanol | Simple starting materials | Oxidative side reactions | 70–90% |

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis and green chemistry principles are critical:

- Catalyst Recycling : Use palladium catalysts in immobilized forms to reduce costs.

- Solvent-Free Reactions : Employ ionic liquids or supercritical CO₂ to minimize waste.

- Purification : Crystallization or chromatography ensures >95% purity.

Key Research Findings

- Substituent Effects : Electron-withdrawing groups on the benzothiophene ring improve reaction yields in cross-coupling reactions.

- Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization and oxidation steps.

- Catalyst Optimization : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki couplings, offering better turnover numbers.

化学反応の分析

Types of Reactions

3-(1-Benzothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiophene derivatives with different functional groups.

科学的研究の応用

Antimicrobial Properties

Research indicates that 3-(1-Benzothiophen-2-yl)propanoic acid exhibits antimicrobial activity. It disrupts bacterial cell membranes and inhibits essential enzymes, making it a candidate for developing new antimicrobial agents.

Antioxidant Effects

The compound may possess antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may modulate inflammatory responses, indicating its potential use in treating inflammatory diseases.

Medical Applications

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate or active ingredient. Its potential therapeutic applications include:

- Treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

- Management of metabolic disorders by activating peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.

Case Study: PPAR Activation

A study highlighted the effectiveness of benzothiophene derivatives, including this compound, in activating PPARs. This activation plays a significant role in managing diabetes-related complications and hyperlipidemia .

Industrial Applications

Material Development

In industry, this compound is utilized to develop new materials with specific properties such as enhanced conductivity or stability. Its unique chemical structure allows for the customization of material properties for various applications.

作用機序

The mechanism of action of 3-(1-Benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.

類似化合物との比較

3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid (CAS 66386-17-2)

- Structural Differences: The benzothiophene group is attached at position 3 instead of position 2. A hydroxyl group is present at the α-carbon of the propanoic acid chain.

- Impact on Properties: Acidity: The hydroxyl group increases acidity compared to the non-hydroxylated target compound. Hydrogen Bonding: Enhanced hydrogen-bonding capacity due to the hydroxyl group may improve interactions with biological targets (e.g., enzymes or receptors) . Solubility: Higher polarity from the hydroxyl group likely improves aqueous solubility.

3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic Acid

- Structural Differences :

- Replaces the benzothiophene moiety with a thiophene ring and introduces a pyrrole substituent.

- Bioactivity: Thiophene derivatives are associated with antimicrobial and anti-inflammatory activities, but the absence of a fused benzene ring (as in benzothiophene) may reduce aromatic interactions .

3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbonyl)acetic Acid

- Structural Differences: A complex amide-linked phenylpropanoid replaces the benzothiophene group. Contains a hydroxyethylphenethyl substituent.

- Molecular Weight: Higher molecular weight and bulkier structure may reduce membrane permeability compared to simpler benzothiophene-carboxylic acids.

Physicochemical Comparison

| Property | 3-(1-Benzothiophen-2-yl)propanoic Acid | 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic Acid | 3-(1H-Pyrrol-1-yl)-3-(thiophen-2-yl)propanoic Acid |

|---|---|---|---|

| Aromatic System | Benzothiophene (fused benzene-thiophene) | Benzothiophene (position 3) | Thiophene + pyrrole (non-fused) |

| Functional Groups | Propanoic acid | 2-Hydroxypropanoic acid | Propanoic acid, pyrrole, thiophene |

| Polarity | Moderate | High (due to -OH) | Moderate |

| Hydrogen Bonding | Carboxylic acid only | Carboxylic acid + hydroxyl | Carboxylic acid + pyrrole N-H |

生物活性

3-(1-Benzothiophen-2-yl)propanoic acid, with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, potentially disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

- Antioxidant Effects : It may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : It may disrupt the integrity of bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death.

- Anti-inflammatory Pathways : The compound might influence signaling pathways involved in inflammation, although the exact mechanisms require further elucidation.

3. Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1-Benzothiophen-3-yl)propanoic acid | Different substitution pattern on the benzothiophene ring | Investigated for distinct biological activities |

| Benzo[b]thiophene-2-boronic acid | Benzothiophene derivative | Used in various chemical reactions |

| (E)-3-(1-benzothiophen-7-yl)propanoic acid | Variation in the benzothiophene substitution pattern | Potentially different pharmacological profiles |

This table highlights how the specific substitution pattern in this compound imparts unique chemical and biological properties compared to its analogs.

4.1 Antimicrobial Activity

A study conducted on various microbial strains demonstrated that this compound exhibited moderate antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing a notable inhibition zone in agar diffusion assays.

4.2 Anti-inflammatory Effects

In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines. The results suggest its potential as an anti-inflammatory agent, warranting further investigation in vivo.

4.3 Antioxidant Properties

Research has indicated that this compound can scavenge free radicals effectively. In a DPPH assay, it demonstrated significant radical scavenging activity compared to standard antioxidants.

5. Future Directions and Therapeutic Potential

Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- In vivo studies to assess its efficacy and safety profile.

- Exploration of its potential as a lead compound for drug development targeting microbial infections and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。